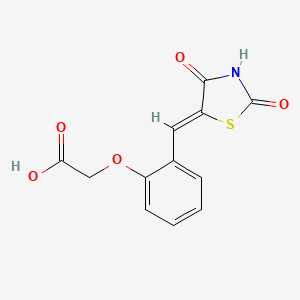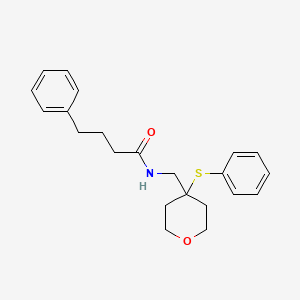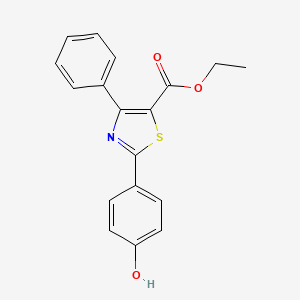![molecular formula C7H10O2 B2850141 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde CAS No. 2167773-14-8](/img/structure/B2850141.png)
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde, commonly known as MBOCA, is an organic compound that has been widely used in the manufacturing of polyurethane products, such as coatings, adhesives, and sealants. MBOCA is a highly reactive compound that can cause serious health hazards if not handled properly. Due to its widespread usage, there has been a significant amount of research conducted on MBOCA to understand its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of MBOCA is not fully understood. However, it is known that MBOCA can react with proteins and DNA, leading to the formation of adducts. These adducts can cause DNA damage and lead to the development of cancer.
Biochemical and Physiological Effects:
MBOCA has been shown to have a variety of biochemical and physiological effects. It can cause oxidative stress, leading to the generation of reactive oxygen species. In addition, MBOCA can induce apoptosis, which is programmed cell death. MBOCA has also been shown to cause genotoxicity, leading to DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBOCA has several advantages and limitations for lab experiments. One advantage is that it is a highly reactive compound, which makes it useful for studying chemical reactions. However, MBOCA is also a hazardous compound that requires special handling and disposal procedures.
Direcciones Futuras
There are several future directions for research on MBOCA. One direction is to investigate the potential use of MBOCA as a biomarker for exposure to polyurethane products. Another direction is to study the effects of MBOCA exposure on human health, including the development of cancer and other diseases. Finally, further research is needed to develop safer alternatives to MBOCA in the manufacturing of polyurethane products.
Métodos De Síntesis
MBOCA can be synthesized through a variety of methods, including the reaction of 4-methylcyclohexanone with formaldehyde and hydrogen cyanide. Another method involves the reaction of 4-methylcyclohexanone with formaldehyde and acetic anhydride. These methods are commonly used in the manufacturing of polyurethane products.
Aplicaciones Científicas De Investigación
MBOCA has been extensively studied for its scientific research applications. It has been used as a model compound to investigate the reaction mechanism of aldehyde with primary amine. In addition, MBOCA has been used as a probe to study the reactivity of carbonyl compounds with nucleophiles.
Propiedades
IUPAC Name |
4-methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-2-7(3-6,4-8)9-5-6/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCRAEYPSSRJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2167773-14-8 |
Source


|
| Record name | 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)

![N-(3,4-Difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide](/img/structure/B2850068.png)

![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)


![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)
